3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(3-nitroanilino)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O4S/c16-9-4-6-11(7-5-9)18-14(20)13(24-15(18)21)17-10-2-1-3-12(8-10)19(22)23/h1-8,13,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHALZLIVREVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Schiff Bases with Mercaptoacetic Acid
A widely employed method for constructing the thiazolidine-2,4-dione ring involves the cyclocondensation of Schiff bases with mercaptoacetic acid. This approach, exemplified in the synthesis of 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one derivatives, begins with the formation of a Schiff base from 4-fluorobenzaldehyde and an appropriate amine. For the target compound, the amine component must incorporate the 3-nitrophenylamino group.
Procedure :
- Schiff Base Formation : 4-Fluorobenzaldehyde (10 mmol) and 3-nitroaniline (10 mmol) are refluxed in toluene (50 mL) under a Dean-Stark trap to azeotropically remove water.
- Cyclocondensation : Mercaptoacetic acid (10 mmol) is added to the Schiff base solution, and the mixture is refluxed for 5–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC).
- Workup : The crude product is filtered, washed with cold acetone, and recrystallized from ethanol to yield the thiazolidine-2,4-dione core.
Key Parameters :
Knoevenagel Condensation for 5-Substitution
An alternative route involves the Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes to introduce substituents at position 5. While this method typically generates 5-arylidene derivatives, subsequent reduction or amination steps may yield the desired 5-amino functionality.
Procedure :
- Thiazolidine-2,4-dione Synthesis : Thiourea (20 mmol) and monochloroacetic acid (20 mmol) are refluxed in water (100 mL) for 12 hours, yielding thiazolidine-2,4-dione.
- Knoevenagel Condensation : Thiazolidine-2,4-dione (10 mmol), 3-nitrobenzaldehyde (10 mmol), and piperidine (1.4 mmol) are refluxed in ethanol (150 mL) for 8–9 hours.
- Reductive Amination : The 5-arylidene intermediate is subjected to hydrogenation (H₂, Pd/C) in methanol to reduce the double bond and introduce the amino group.
Challenges :
- The nitro group may undergo unintended reduction during hydrogenation, necessitating protective strategies.
- Yield : 40–50% after reductive amination.
Introduction of the 3-Nitrophenylamino Group
Nucleophilic Aromatic Substitution
Direct substitution at position 5 of the thiazolidine-2,4-dione core with 3-nitroaniline represents a viable pathway. This method requires activation of position 5 via halogenation or sulfonation.
Procedure :
- Halogenation : 3-(4-Fluorophenyl)thiazolidine-2,4-dione (10 mmol) is treated with N-bromosuccinimide (NBS, 12 mmol) in dimethylformamide (DMF) at 0°C to introduce a bromine atom at position 5.
- Amination : The brominated intermediate is reacted with 3-nitroaniline (12 mmol) and potassium carbonate (15 mmol) in DMF at 80°C for 12 hours.
Key Observations :
Ullmann Coupling
For a more efficient C–N bond formation, Ullmann coupling between 5-bromo-3-(4-fluorophenyl)thiazolidine-2,4-dione and 3-nitroaniline may be employed.
Procedure :
- Coupling Reaction : 5-Bromo-3-(4-fluorophenyl)thiazolidine-2,4-dione (10 mmol), 3-nitroaniline (12 mmol), copper(I) iodide (1 mmol), and trans-1,2-diaminocyclohexane (2 mmol) are heated in DMSO at 110°C for 24 hours.
- Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
- Higher regioselectivity compared to nucleophilic substitution.
- Yield : 70–75% (extrapolated from triazole syntheses).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification Techniques
- Recrystallization : Ethanol or acetone yields high-purity crystals.
- Column Chromatography : Essential for isolating Ullmann coupling products.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
| Functional Group | Absorption (cm⁻¹) | Reference Compound |
|---|---|---|
| C=O (thiazolidinone) | 1730–1670 | |
| N–H (amine) | 3350–3300 | |
| NO₂ (aromatic) | 1520, 1350 |
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) :
¹³C NMR :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 60–70 | ≥95 | Simplicity |
| Knoevenagel/R. Amination | 40–50 | 90 | Functional group tolerance |
| Ullmann Coupling | 70–75 | ≥98 | High regioselectivity |
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the fluorine atom could yield a variety of substituted thiazolidinediones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- The 3-nitrophenylamino group in the target compound may enhance kinase or phosphatase inhibition compared to benzylidene-substituted TZDs, as nitro groups often improve binding to active sites .
- Fluorophenyl substituents, as seen in 5-(4-fluorobenzylidene)-TZD (), improve metabolic stability but may reduce solubility compared to methoxy analogs .
Antidiabetic Activity
TZDs are classically associated with PPARγ agonism. Notable analogs include:
Key Observations :
- The 3-nitrophenylamino group may compete with rosiglitazone’s thiazolidinedione-PPARγ interactions but could introduce PTP-1B inhibitory effects, as seen in compound 9 () .
- Fluorine substitution (4-fluorophenyl) may reduce PPARγ activation compared to methoxy groups but improve selectivity for other targets .
Anti-Inflammatory and Antioxidant Activity
TZDs with benzylidene or methoxy groups show notable anti-inflammatory effects:
Key Observations :
- Nitro groups may enhance antioxidant activity via radical scavenging, but direct comparisons with methoxy-substituted TZDs are lacking .
- Fluorine’s electronegativity could stabilize interactions with COX-2, as seen in furan/thiophene TZDs () .
Antimicrobial Activity
Limited evidence exists for TZDs with nitro/fluoro groups, but halogenated derivatives show promise:
Key Observations :
- The 3-nitrophenyl group may reduce antimicrobial potency compared to chlorinated analogs due to decreased membrane permeability .
Biological Activity
3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound is synthesized through a reaction involving 4-fluoroaniline and 3-nitrobenzaldehyde, leading to the formation of an intermediate that is cyclized with thioglycolic acid. This process yields the final product, characterized by its unique substitution pattern which may influence its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinediones, including 3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione. Research indicates that compounds in this class can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in certain cancer cell lines.
- DNA Damage Induction : It modulates the expression of factors involved in the DNA damage response, leading to increased apoptosis rates .
The biological activity of this thiazolidinedione is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound's nitro group can be reduced to an amino group under certain conditions, potentially altering its biological interactions and enhancing its efficacy against specific cancer types .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Therapeutic Use |
|---|---|---|---|
| Rosiglitazone | Insulin sensitizer | 0.31 | Antidiabetic |
| Pioglitazone | Insulin sensitizer | 0.30 | Antidiabetic |
| Troglitazone | Apoptosis induction | >500 | Withdrawn |
| 3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino) | Apoptosis induction & DNA damage response modulation | TBD | Potential anticancer agent |
Case Studies
- Anticancer Efficacy : A study examining various thiazolidinedione derivatives found that compounds similar to 3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione exhibited significant cytotoxicity against multiple cancer cell lines including MCF7 (breast cancer) and SW620 (colon cancer), with IC50 values ranging from 0.30 µM to 0.50 µM .
- Cellular Mechanisms : In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis in cancer cells .
Q & A
Q. Advanced
- Docking studies (AutoDock/Vina) : Model interactions with aldose reductase (PDB: 2FZD) or ERK2 (PDB: 4QTB) to identify binding poses .
- Quantum chemical calculations (Gaussian) : Analyze electron density (HOMO-LUMO gaps) to predict reactivity with biological targets .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
How can in vivo efficacy be evaluated in disease models?
Q. Advanced
- Diabetic rat models : Administer compound (10–50 mg/kg/day) and monitor blood glucose reduction vs. rosiglitazone controls .
- Xenograft models (e.g., melanoma) : Measure tumor volume inhibition in nude mice with BRaf-mutated A375 cell implants .
- Toxicity endpoints : Assess liver/kidney function (ALT, creatinine) and histopathology .
What techniques elucidate the compound’s mechanism of action at the molecular level?
Q. Advanced
- Western blotting : Track downstream targets (e.g., ERK phosphorylation in melanoma cells) .
- Ubiquitination assays : Verify Sp1 degradation via immunoprecipitation in prostate cancer cells .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability post-treatment .
How should researchers address contradictory data on solubility versus activity?
Q. Advanced
- Multi-parametric analysis : Use partial least squares (PLS) regression to correlate solubility (measured via shake-flask method), logD, and bioactivity .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance solubility without compromising activity .
What strategies improve scalability of the synthesis without compromising purity?
Q. Advanced
- Solvent optimization : Replace DMF with 2-propanol or ethanol for safer large-scale reactions .
- Catalyst recycling : Use immobilized piperidine on silica gel to reduce waste .
- Continuous flow chemistry : Enhance yield (≥90%) and reduce reaction time (3–5 h) .
How can crystallography and advanced NMR resolve structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
